N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Description
The compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide is a heterocyclic molecule featuring two distinct pharmacophoric moieties:
- A 1,1-dioxido-2,3-dihydrothiophen-3-yl group, which contributes sulfone-related electronic effects and conformational rigidity.
- A (5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl unit, a thiazolidinone derivative with a thiophene-substituted exocyclic double bond.
These structural elements are linked via an acetamide bridge, positioning the compound within a class of molecules explored for diverse bioactivities, including antimicrobial, antitumor, and enzyme-modulating properties .
Properties
Molecular Formula |
C14H12N2O5S3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C14H12N2O5S3/c17-12(15-9-3-5-24(20,21)8-9)7-16-13(18)11(23-14(16)19)6-10-2-1-4-22-10/h1-6,9H,7-8H2,(H,15,17)/b11-6- |
InChI Key |
HDOSWXJCHQDZQI-WDZFZDKYSA-N |
Isomeric SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C3=CC=CS3)/SC2=O |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Thiazolidinone Derivatives
The thiazolidinone core is a common scaffold in medicinal chemistry. Key analogues and their structural/functional distinctions are summarized below:
Key Observations :
Spectroscopic and Crystallographic Comparisons
- NMR Analysis : highlights that chemical shifts in regions A (δ 39–44 ppm) and B (δ 29–36 ppm) are sensitive to substituent effects. For the target compound, the thiophene protons are expected to resonate at δ 6.5–7.5 ppm, distinct from methoxybenzylidene (δ 3.8–4.0 ppm for OCH3) or halogenated analogues (δ 7.0–7.5 ppm for Ar–X) .
- Crystallography: Tools like SHELXL () and ORTEP-III () enable precise determination of the (5Z)-configuration and dihedral angles between the thiophene and thiazolidinone planes, critical for structure-activity relationships .
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